4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is a heterocyclic compound that contains a trifluoroacetyl group, a dihydrobenzo[b][1,4]thiazine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid typically involves the following steps:
Formation of the thiazine ring: This can be achieved by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the thiazine ring with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the trifluoroacetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The dihydrobenzo[b][1,4]thiazine ring can also contribute to the compound’s overall biological activity by providing a rigid and planar structure that facilitates interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and enhances its potential interactions with biological targets, making it a valuable molecule for medicinal and industrial applications.
Properties
Molecular Formula |
C11H8F3NO3S |
---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)10(18)15-3-4-19-8-5-6(9(16)17)1-2-7(8)15/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
ZLNHENAMPVHLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1C(=O)C(F)(F)F)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.